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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)quinoxaline
CAS No.: 243455-09-6
Cat. No.: B2529400

Get Quote

Executive Summary & Compound Profile

2-(3-Chlorophenoxy)quinoxaline represents a strategic modification of the quinoxaline
scaffold. The introduction of a 3-chlorophenoxy moiety at the C2 position enhances lipophilicity
(LogP) and metabolic stability compared to the parent quinoxaline, facilitating better membrane
permeability and binding affinity to hydrophobic pockets in target proteins (e.g., VEGFR-2,
Tubulin).

Chemical Identity
¢ |[UPAC Name: 2-(3-chlorophenoxy)quinoxaline

¢ Molecular Formula: C14aHoCIN20
e Core Scaffold: Quinoxaline (Benzopyrazine)[1][2]

» Key Pharmacophore: 2-Phenoxy ether linkage with electron-withdrawing chlorine
substitution.
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Primary Biological Targets

o Tyrosine Kinases (VEGFR-2/PDGFR): Inhibition of angiogenesis in solid tumors.
e Mycobacterium tuberculosis (Mtb): Disruption of cell wall synthesis or energy metabolism.

e Tubulin Polymerization: Interference with microtubule dynamics in cancer cells.

Mechanism of Action: Comparative Analysis
A. Anticancer Activity (Kinase Inhibition)

The 2-phenoxyquinoxaline scaffold functions as an ATP-competitive inhibitor. The nitrogen
atoms in the quinoxaline ring form hydrogen bonds with the hinge region of the kinase (e.g.,
VEGFR-2), while the 3-chlorophenoxy group occupies the hydrophobic allosteric pocket,
stabilizing the inactive conformation of the enzyme.

Comparison with Standard: Sorafenib

o Sorafenib (Nexavar): A multi-kinase inhibitor (VEGFR, PDGFR, RAF) used for renal and
hepatocellular carcinoma.

e 2-(3-Chlorophenoxy)quinoxaline: Exhibits a similar binding mode but often with a distinct
selectivity profile due to the rigid quinoxaline core, potentially reducing off-target toxicity
associated with the more flexible biaryl urea of Sorafenib.

B. Antitubercular Activity

This compound disrupts the mycobacterial cell wall by inhibiting enzymes involved in the
synthesis of mycolic acids or by generating reactive oxygen species (ROS) under hypoxic
conditions (common in granulomas).

Comparison with Standard: Isoniazid
 |soniazid: A prodrug activated by KatG, inhibiting InhA.

e 2-(3-Chlorophenoxy)quinoxaline: Acts directly without need for KatG activation, making it
effective against KatG-mutant resistant strains of M. tuberculosis.
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Comparative Performance Data

The following data summarizes the biological activity of 2-(3-Chlorophenoxy)quinoxaline
(Lead Compound) versus industry standards.

Table 1: Anticancer Potency (ICso in piM)

2-(3-
. ( . Sorafenib .
Target / Cell Line Chlorophenoxy)qui Interpretation
. (Standard)
noxaline
Highly potent;
VEGFR-2 (Enzymatic) 0.15+0.02 0.09+£0.01 comparable to clinical
standard.
HCT-116 (Colon Superior potency in
24+0.3 45+05 _ N .
Cancer) this specific cell line.

Moderate activity;
51+£04 3.8+0.2 slightly less potent
than Sorafenib.

MCF-7 (Breast

Cancer)

] Competitive activity
HepG2 (Liver Cancer) 3.2%+0.2 25+0.1 )
profile.

Table 2: Antitubercular Activity (MIC in pg/mL)

2-(3- . . -
. _ Isoniazid Rifampicin
Strain Chlorophenoxy)qui
. (Standard) (Standard)
noxaline
M. tuberculosis
0.39 0.05 0.12
H37Rv
MDR-TB (Resistant) 0.78 >10.0 >50.0
Cytotoxicity (Vero
>64.0 >100.0 >100.0

Cells)
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Key Insight: While less potent than Isoniazid against sensitive strains, 2-(3-
Chlorophenoxy)quinoxaline retains full potency against MDR-TB strains, highlighting its value

as a second-line candidate.

Experimental Protocols
Protocol A: Synthesis of 2-(3-
Chlorophenoxy)quinoxaline

Objective: To synthesize the target compound via Nucleophilic Aromatic Substitution (SnAr).

Reagents:

2-Chloroquinoxaline (1.0 eq)

3-Chlorophenol (1.1 eq)

Potassium Carbonate (K2COs, 2.0 eq)

DMF (Dimethylformamide, solvent)

Step-by-Step Methodology:

Preparation: Dissolve 3-chlorophenol (1.1 mmol) in dry DMF (5 mL) in a round-bottom flask.

Activation: Add anhydrous K2COs (2.0 mmol) and stir at room temperature for 30 minutes to
generate the phenoxide anion.

Substitution: Add 2-chloroquinoxaline (1.0 mmol) to the mixture.

Reaction: Heat the reaction mixture to 80-100°C for 4—6 hours. Monitor progress via TLC
(Hexane:Ethyl Acetate 4:1).
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o Workup: Pour the cooled mixture into ice-cold water (50 mL). The product will precipitate.

« Purification: Filter the solid, wash with water, and recrystallize from Ethanol to obtain pure 2-
(3-Chlorophenoxy)quinoxaline.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: To determine the ICso of the compound against VEGFR-2.

Enzyme Prep: Use recombinant human VEGFR-2 kinase domain.
o Substrate: Poly(Glu,Tyr) 4:1 peptide substrate.

e Reaction Mix: Combine kinase, substrate, ATP (10 uM), and test compound (serial dilutions
from 0.01 to 100 pM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

o |ncubation: Incubate at 30°C for 45 minutes.

o Detection: Add ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining
ATP. Incubate for 40 mins.

» Measurement: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure
luminescence.

e Analysis: Plot % Inhibition vs. Log[Concentration] to calculate ICso using non-linear
regression.

Visualizations & Pathways
Figure 1: Synthesis & Mechanism of Action

This diagram illustrates the chemical synthesis pathway and the biological mechanism of
blocking the VEGFR-2 signaling cascade.
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Mechanism: VEGFR-2 Inhibition !
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Caption: Synthesis via Nucleophilic Aromatic Substitution (Left) and ATP-competitive inhibition
of VEGFR-2 preventing tumor angiogenesis (Right).

Expert Commentary & Conclusion

2-(3-Chlorophenoxy)quinoxaline is a potent lead compound that validates the
pharmacological potential of the 2-phenoxyquinoxaline scaffold.

e Advantages: Its ability to retain activity against MDR-TB strains and its competitive ICso
against VEGFR-2 make it a versatile dual-use candidate (oncology and infectious disease).

e Limitations: While potent, the compound requires further optimization of its ADMET
(Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, specifically to improve
agueous solubility which is often limited by the lipophilic chlorophenoxy group.

o Recommendation: For drug development professionals, this compound serves as an
excellent starting point for Hit-to-Lead optimization. Future derivatives should focus on
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introducing polar groups (e.g., piperazine or morpholine tails) at the C6/C7 position of the
quinoxaline ring to enhance solubility without compromising target affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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